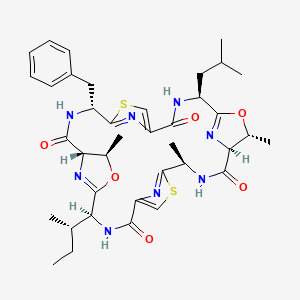
Patellamide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Patellamide B is a cyclic peptide.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Properties
Patellamide B has shown moderate cytotoxic activity against various cancer cell lines. Notably, it exhibits:
- Cytotoxicity against L1210 murine leukemia cells : The IC50 value is approximately 2.0 µg/mL, indicating significant activity against this cell line .
- Poor cytotoxicity against KB cell line : The IC50 is greater than 4000 ng/mL, suggesting limited effectiveness against this solid tumor model .
- General cytotoxicity in the NCI 60 human tumor cell line panel : this compound demonstrated an average LC50 of 48 µM, indicating a broader spectrum of activity but with varying potency across different cell types .
Multidrug Resistance Reversal
One of the most promising applications of this compound is its potential to reverse multidrug resistance in cancer therapy. Research indicates that:
- Patellamide D, a structural analog, effectively reverses drug resistance in human leukemic cell lines by competing with P-glycoprotein (P-gp) transport mechanisms. This suggests that this compound may possess similar properties .
Metal Binding Studies
This compound has been studied for its ability to bind metal ions, particularly copper(II). Key findings include:
- It can bind two copper(II) ions cooperatively, which may enhance its biological activity and stability .
- The binding affinity of this compound for copper(II) is significant and could be leveraged for therapeutic applications involving metal coordination chemistry .
Synthesis and Derivative Development
The synthesis of this compound has been explored through both natural extraction methods and synthetic approaches. Notable points include:
- Biosynthetic pathways : The genes responsible for Patellamide biosynthesis have been identified and expressed in Escherichia coli, facilitating the production of this compound without extensive harvesting from natural sources .
- Synthetic analogs : Researchers have developed various synthetic derivatives of this compound to optimize its pharmacological properties. These derivatives allow for modifications that can enhance efficacy and reduce toxicity while maintaining biological activity .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound alongside other patellamides against multiple tumor types. The results indicated that while this compound showed some cytotoxicity, it was less effective than other compounds like Patellamide A and D against specific leukemia cell lines. This highlights the need for further research into optimizing its structure for enhanced activity.
Case Study 2: Multidrug Resistance Mechanism
Research into the mechanism by which Patellamide D reverses multidrug resistance revealed that it competes effectively with chemotherapeutic agents for binding sites on P-glycoprotein. This study underscores the potential role of this compound in combination therapies aimed at overcoming resistance in cancer treatments.
Eigenschaften
Molekularformel |
C38H48N8O6S2 |
|---|---|
Molekulargewicht |
777 g/mol |
IUPAC-Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-(2-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C38H48N8O6S2/c1-8-19(4)28-36-46-30(22(7)52-36)34(50)41-25(15-23-12-10-9-11-13-23)38-43-26(17-54-38)31(47)40-24(14-18(2)3)35-45-29(21(6)51-35)33(49)39-20(5)37-42-27(16-53-37)32(48)44-28/h9-13,16-22,24-25,28-30H,8,14-15H2,1-7H3,(H,39,49)(H,40,47)(H,41,50)(H,44,48)/t19-,20+,21+,22+,24-,25+,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
FDAPKNJHIHKHDM-XGKKPBRYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6 |
Kanonische SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6 |
Synonyme |
patellamide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















